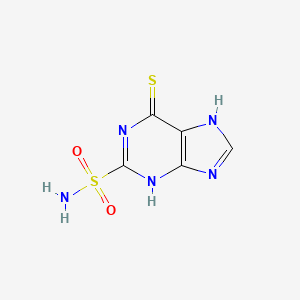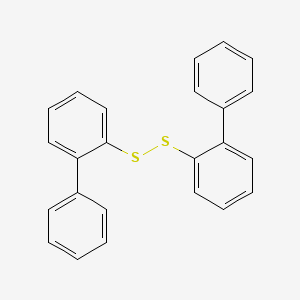![molecular formula C14H23NO4 B14000875 5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol CAS No. 1810-57-7](/img/structure/B14000875.png)
5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol is a chemical compound with the molecular formula C14H23NO4 It is known for its unique structure, which includes a methoxyphenol core substituted with a diethoxyethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with diethoxyethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene and a base like potassium carbonate to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols and amines.
Applications De Recherche Scientifique
5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
Uniqueness
5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
1810-57-7 |
|---|---|
Formule moléculaire |
C14H23NO4 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
5-[(2,2-diethoxyethylamino)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H23NO4/c1-4-18-14(19-5-2)10-15-9-11-6-7-13(17-3)12(16)8-11/h6-8,14-16H,4-5,9-10H2,1-3H3 |
Clé InChI |
QLEXOQDDYBZCBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CNCC1=CC(=C(C=C1)OC)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)

![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)






![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)




